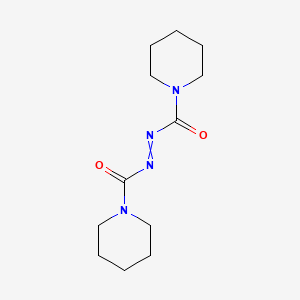

1,1'-(Azodicarbonyl)dipiperidine

Beschreibung

Historical Context and Evolution of Azodicarboxylate Reagents

The journey of azo compounds in chemistry began in the 19th century, with their initial recognition and application centered on their vibrant colors. This led to the development of a vast class of azo dyes, which became industrially significant for textiles and pigments. wikipedia.orgscienceinfo.com The synthesis of the first commercial azo dye, Bismarck Brown, in 1863 marked a pivotal moment in the chemical industry. scienceinfo.com Early synthetic methods primarily involved the azo coupling reaction, where a diazonium salt reacts with another aromatic compound. wikipedia.org

The role of azodicarboxylates as reagents in organic synthesis, beyond their use as dyes, began to be explored later. These compounds, characterized by a central azo group flanked by two carbonyl groups, possess unique electronic properties that make them valuable in a variety of transformations. researchgate.net Diethyl azodicarboxylate (DEAD), first synthesized in the early 20th century, became one of the most prominent reagents in this class. wikipedia.orgwikiwand.com Its utility was significantly expanded by the groundbreaking work of Oyo Mitsunobu in the 1960s. wikipedia.orgwikipedia.org

The Mitsunobu reaction evolved into a powerful and versatile method for the stereospecific conversion of alcohols to a wide range of functional groups, including esters, ethers, amines, and thioethers, with an inversion of configuration. wikipedia.orgnih.gov The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate like DEAD or the subsequently introduced diisopropyl azodicarboxylate (DIAD). wikipedia.orgthieme-connect.de

Despite the broad applicability of DEAD and DIAD, limitations emerged. These reagents are often ineffective for reactions involving substrates with low acidity (pKa > 13). commonorganicchemistry.comnih.gov This spurred further research into developing new azodicarboxylate reagents with modified reactivity to overcome these challenges. This line of inquiry led to the development of solid and more reactive alternatives, such as 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), which offers advantages in specific synthetic contexts where traditional reagents fail. commonorganicchemistry.comnih.gov Other variations, like di-p-chlorobenzyl azodicarboxylate (DCAD), were also developed to simplify the purification process by creating byproducts that are more easily separated. ucsb.edu The evolution from simple azo dyes to highly specialized reagents like ADDP illustrates a continuous drive in organic chemistry to refine synthetic methods for greater efficiency, scope, and practicality. researchgate.net

Structural Characteristics and Chemical Reactivity Principles of Azo Compounds Relevant to this compound

Azo compounds are a class of organic molecules defined by the presence of a diazenyl functional group (–N=N–), which connects two hydrocarbyl groups (R and R'). wikipedia.orgbritannica.com The stability and properties of the azo compound are significantly influenced by the nature of these R and R' groups, which can be alkyl or aryl. newworldencyclopedia.org Aryl azo compounds, such as azobenzene, are generally more stable than their aliphatic counterparts due to the extended π-conjugation between the azo group and the aromatic rings. wikipedia.orgscienceinfo.com This conjugation is also responsible for the characteristic vivid colors of many aromatic azo compounds. wikipedia.org

The core reactivity of azodicarboxylates stems from the electron-deficient nature of the nitrogen-nitrogen double bond, which is flanked by two electron-withdrawing carbonyl groups. This structural feature makes the azo group highly susceptible to nucleophilic attack. researchgate.net In the context of the Mitsunobu reaction, the initial step involves the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618), on one of the nitrogen atoms of the azodicarboxylate. wikipedia.org This forms a betaine (B1666868) intermediate, which is a key reactive species in the reaction cascade. researchgate.net

This compound (ADDP) possesses the general structure of an azodicarboxylate but with its carbonyl groups incorporated into amide linkages with two piperidine (B6355638) rings. guidechem.com This specific structure confers distinct properties compared to ester-based reagents like DEAD. The nitrogen atoms of the piperidine rings are electron-donating, which increases the basicity of the corresponding hydrazide anion formed during the Mitsunobu reaction. nih.gov This enhanced basicity allows ADDP to be used effectively with substrates that are less acidic, expanding the scope of the Mitsunobu reaction to include pronucleophiles that are incompatible with DEAD or DIAD systems. commonorganicchemistry.comnih.gov

The general structure of azo compounds can be represented as:

R–N=N–R′

Where R and R' can be alkyl or aryl groups. vedantu.com For this compound, the structure is more complex, with the core azo group linked to two piperidinocarbonyl moieties. caymanchem.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10465-81-3 |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol commonorganicchemistry.com |

| Appearance | Off-white to light yellow or golden-yellow crystalline solid guidechem.comchemimpex.comenamine.net |

| Melting Point | 131-138 °C chemimpex.com |

| Solubility | Soluble in ethanol, ether, THF; slightly soluble in water and methanol (B129727) enamine.netchemicalbook.com |

Azo compounds can also undergo degradation through the cleavage of the azo bond when exposed to heat or light, typically forming nitrogen gas and free radicals. britannica.comnumberanalytics.com This property is exploited in other areas of chemistry, for instance, with compounds like azobisisobutyronitrile (AIBN) being used as radical initiators for polymerization reactions. wikipedia.orglibretexts.org

Significance of this compound as a Versatile Synthetic Intermediate and Reagent

This compound (ADDP) has established itself as a highly significant and versatile reagent in modern organic synthesis, primarily as a powerful alternative to traditional azodicarboxylates in the Mitsunobu reaction. commonorganicchemistry.comcaymanchem.com Its principal advantage lies in its ability to facilitate reactions with substrates that perform poorly or fail completely when using the conventional DEAD/triphenylphosphine system. commonorganicchemistry.comenamine.net This enhanced reactivity is particularly evident in reactions involving pronucleophiles with higher pKa values (less acidic), broadening the scope of this powerful carbon-oxygen, carbon-nitrogen, and carbon-sulfur bond-forming reaction. commonorganicchemistry.comguidechem.com

The utility of ADDP has been demonstrated in the synthesis of a wide array of complex and biologically important molecules. For instance, it has been employed as a key reagent in the preparation of G protein-coupled receptor 120 (GPR120) agonists, which have potential antidiabetic activity, and in the synthesis of triple agonists for peroxisome proliferator-activated receptor (PPAR) α, γ, and δ. caymanchem.commedchemexpress.combiomol.com Its application extends to the synthesis of:

Optically active α,α-disubstituted amino acids sigmaaldrich.com

Aza-β-lactams via [2+2] cycloaddition reactions sigmaaldrich.com

Pyridine (B92270) ether PPAR agonists nih.govsigmaaldrich.com

(-)-Hygromycin A through Mitsunobu glycosylation sigmaaldrich.com

Histamine H3 receptor antagonists sigmaaldrich.com

Beyond the Mitsunobu reaction, ADDP serves as an oxidant for a variety of primary and secondary alcohols, especially after their conversion to bromomagnesium salts. enamine.net This method is compatible with a range of sensitive functional groups, including epoxides, amines, and sulfides. enamine.net Furthermore, ADDP can be used in copper-catalyzed reactions with arylboronic acids to produce aryl-substituted hydrazides, offering new pathways for synthetic chemists. guidechem.comottokemi.com

Comparison of Common Azodicarboxylate Reagents

| Reagent | Acronym | Form | Key Advantage of ADDP |

|---|---|---|---|

| Diethyl azodicarboxylate | DEAD | Orange-red liquid wikipedia.org | ADDP is a stable solid and is more effective for less acidic pronucleophiles (pKa > 11). commonorganicchemistry.comnih.gov |

| Diisopropyl azodicarboxylate | DIAD | Orange-red liquid wikipedia.org | Similar to DEAD, DIAD is less effective than ADDP for certain challenging substrates. commonorganicchemistry.com |

| This compound | ADDP | Yellow crystalline solid guidechem.com | Enables reactions with a broader range of nucleophiles due to the increased basicity of its corresponding hydrazide anion. nih.gov |

The development of synthetic protocols using ADDP, often in combination with polymer-supported reagents like polymer-supported triphenylphosphine (PS-PPh₃), has also been a focus. Such methods simplify product purification by allowing for the easy removal of byproducts through filtration, making the process more efficient and amenable to parallel synthesis. nih.gov The versatility and enhanced reactivity of ADDP have solidified its role as an indispensable tool for constructing complex molecular architectures in pharmaceutical development and natural product synthesis. nih.govchemimpex.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H20N4O2 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |

InChI-Schlüssel |

OQJBFFCUFALWQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

Piktogramme |

Irritant |

Synonyme |

diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |

Herkunft des Produkts |

United States |

Iii. Fundamental Reaction Mechanisms Involving 1,1 Azodicarbonyl Dipiperidine

Mechanistic Investigations of Electron Transfer Processes with Organophosphorus Reagents

The electron transfer from the phosphorus atom to the ADDP molecule results in the formation of two distinct radical species. A cation radical is generated from the triphenylphosphine (B44618) (Ph3P•+), and an anion radical is formed on the ADDP molecule (-N-(N•)⁻). researchgate.net The formation of these radical intermediates is a key feature of the reaction pathway. The anion radical is specifically formed by the addition of an electron to the azo group of ADDP. researchgate.net These transient radical species are central to the progression of the reaction, leading to the final products.

The kinetics of the reaction between ADDP and substituted triphenylphosphines are significantly influenced by the electronic nature of the substituents on the phenyl rings of the phosphine (B1218219). A systematic study using various p-substituted triphenylphosphines demonstrates a clear trend: electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

This observation is consistent with a mechanism where the phosphine acts as an electron donor. Electron-donating groups (e.g., -OCH3, -CH3) enhance the electron density on the phosphorus atom, facilitating the initial electron transfer and thus accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -Cl, -CF3) decrease the electron density on the phosphorus, making the electron transfer less favorable and slowing down the reaction. researchgate.net

The effect of these substituents on the reaction rate constants can be quantified using the Hammett equation, which shows a good linear correlation. researchgate.net The second-order rate constants for the reaction of ADDP with various p-substituted triphenylphosphines are summarized in the table below.

| Substituent (p-X) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 30°C |

| OCH₃ | 1.84 x 10⁻³ |

| CH₃ | 1.11 x 10⁻³ |

| H | 0.81 x 10⁻³ |

| Cl | 0.44 x 10⁻³ |

| CF₃ | 0.21 x 10⁻³ |

Data sourced from kinetic studies in toluene (B28343) solution. researchgate.net

Detailed Analysis of the Mitsunobu Reaction Mechanism with 1,1'-(Azodicarbonyl)dipiperidine (B77770)

This compound (ADDP) is a key reagent in the Mitsunobu reaction, often used as an alternative to diethyl azodicarboxylate (DEAD). commonorganicchemistry.comebiohippo.com The reaction facilitates the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The mechanism is complex, involving several key intermediates. wikipedia.orgchemeurope.com ADDP is particularly useful for reactions involving substrates with low acidity (pKa > 11), where the traditional DEAD-triphenylphosphine system may fail. commonorganicchemistry.comwikipedia.org

The Mitsunobu reaction begins with a nucleophilic attack by a phosphine, typically triphenylphosphine (PPh3) or tributylphosphine (B147548) (TBP), on the azo group of ADDP. wikipedia.orgchemeurope.comresearchgate.net This initial, rapid step forms a betaine (B1666868) intermediate. wikipedia.org This zwitterionic adduct is a crucial activated species in the reaction sequence. alfa-chemistry.com

PPh₃ + ADDP → Ph₃P⁺-N(CONR₂)⁻-N=C(O)NR₂ (General representation of betaine formation)

This betaine is a stronger base than the corresponding intermediate formed with DEAD. wikipedia.orgchemeurope.com This increased basicity allows it to deprotonate less acidic pronucleophiles, expanding the scope of the Mitsunobu reaction. commonorganicchemistry.comwikipedia.org Following its formation, the betaine deprotonates the acidic component of the reaction (e.g., a carboxylic acid, HX) to form an ion pair. wikipedia.org

The ion pair formed in the previous step consists of a protonated betaine and the conjugate base of the acidic component (X⁻). The alcohol substrate is then activated by forming an oxyphosphonium ion. chemeurope.com The rate of this step is often dependent on the basicity of the carboxylate and the polarity of the solvent. chemeurope.com

The final stage of the reaction involves a nucleophilic attack by the anion (X⁻) on the activated alcohol. This proceeds via an SN2 mechanism, resulting in the displacement of the triphenylphosphine oxide leaving group and a clean inversion of the alcohol's stereochemistry. wikipedia.orgorganic-chemistry.org The use of the ADDP-tributylphosphine (TBP) system has been shown to be effective for activating nitrogen and carbon nucleophiles that are typically unreactive in DEAD-based systems. researchgate.net The enhanced basicity of the ADDP-derived betaine is key to protonating substrates with higher pKa values, which is a limitation for the DEAD-TPP system. commonorganicchemistry.com

Mechanistic Aspects of this compound in Oxidative Transformations

Beyond its role in the Mitsunobu reaction, this compound is a versatile reagent for various oxidative transformations. enamine.net A notable application is the selective oxidation of a wide range of primary and secondary alcohols. enamine.net

The mechanism for these oxidations typically involves the initial conversion of the alcohol into a more reactive form, such as its corresponding bromomagnesium or lithium salt. ADDP then acts as the oxidant to convert the activated alcohol into the corresponding aldehyde or ketone. enamine.net This method is compatible with a variety of sensitive functional groups, including alkenes, epoxides, amines, and sulfides. enamine.net Azodicarboxylates in general can serve as electrophilic reagents in reactions like the α-amination of carbonyl compounds, showcasing their utility as oxidants in bond-forming processes. researchgate.net These reactions proceed through multistage oxidative pathways, which can involve the formation of various intermediates. researchgate.net

Iv. Advanced Applications of 1,1 Azodicarbonyl Dipiperidine in Organic Synthesis

The Mitsunobu Reaction: Expanded Scope and Selectivity with 1,1'-(Azodicarbonyl)dipiperidine (B77770) Systems

The Mitsunobu reaction is a cornerstone of synthetic chemistry, facilitating the conversion of a primary or secondary alcohol into a variety of other functional groups through a redox-condensation mechanism. nih.govnih.gov The reaction typically involves an alcohol, a pronucleophile (a compound with an acidic proton), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate. sigmaaldrich.com The key characteristic of this reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for stereochemical control. sigmaaldrich.comwikipedia.org

The mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the pronucleophile. The resulting alkoxyphosphonium salt, formed from the activation of the alcohol, is then susceptible to nucleophilic attack by the deprotonated pronucleophile in a classical S_N_2 fashion, leading to the desired product with inverted configuration. wikipedia.org

A significant limitation of the standard Mitsunobu reaction using the diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) system is its general ineffectiveness with weakly acidic pronucleophiles, typically those with a pKa greater than 11-13. wikipedia.orgchemguide.co.ukmasterorganicchemistry.com In such cases, the betaine intermediate formed from DEAD is not sufficiently basic to efficiently deprotonate the pronucleophile. masterorganicchemistry.com This leads to low yields or reaction failure. A common side reaction occurs when the hydrazo anion intermediate, being more nucleophilic than the intended pronucleophile, attacks the alkoxyphosphonium salt, leading to an alkylated hydrazine (B178648) by-product. masterorganicchemistry.com

This compound (ADDP) was developed to overcome this limitation. nih.gov Replacing the ethoxy groups of DEAD with piperidine (B6355638) moieties enhances the electron-donating character of the substituent on the azo group. masterorganicchemistry.com This modification increases the basicity of the resulting betaine intermediate, allowing it to deprotonate a wider range of weakly acidic pronucleophiles. nih.govmasterorganicchemistry.com This significantly broadens the scope of the Mitsunobu reaction, enabling the use of substrates like phenols with higher pKa values, which would otherwise fail or give poor yields with DEAD. nih.govmasterorganicchemistry.com For instance, in the synthesis of pyridine (B92270) ether PPAR agonists, the coupling of a pyridinol (a weakly acidic phenol (B47542) derivative) with an alcohol using DEAD resulted in a substantial amount of the undesired alkylated hydrazine by-product. masterorganicchemistry.com Switching to the ADDP and polymer-supported triphenylphosphine (PS-PPh₃) system eliminated this side reaction and provided the desired ether in excellent yield. nih.govmasterorganicchemistry.com

Table 1: Comparison of Azodicarboxylates in Mitsunobu Reactions with Weakly Acidic Nucleophiles

| Feature | Diethyl Azodicarboxylate (DEAD) | This compound (ADDP) |

| Pronucleophile pKa Range | Effective for pKa < 11 | Effective for pKa > 11 |

| Basicity of Intermediate | Lower | Higher |

| Side Reactions | Prone to forming alkylated hydrazine by-products with weak nucleophiles. masterorganicchemistry.com | Suppresses the formation of alkylated hydrazine by-products. nih.gov |

| Reaction Scope | Limited with weakly acidic substrates. wikipedia.org | Expanded to include a wider range of weakly acidic pronucleophiles. nih.govchemguide.co.uk |

A defining feature of the Mitsunobu reaction is its stereospecificity. The reaction proceeds via an S_N_2 mechanism, which results in the inversion of the stereochemical configuration at the chiral center of the alcohol. sigmaaldrich.comwikipedia.org This predictable stereochemical outcome is a primary reason for its widespread use in the total synthesis of complex natural products and chiral molecules. sigmaaldrich.com

The synthesis of glycosides, compounds where a sugar is linked through its anomeric carbon to another molecule, is a fundamental process in carbohydrate chemistry. youtube.com The Mitsunobu reaction has been effectively applied to anomeric modifications, forming glycosidic linkages. commonorganicchemistry.com The stereochemistry at the anomeric center (C-1) of a carbohydrate is a critical determinant of its biological function.

The Mitsunobu reaction allows for the direct conversion of a sugar hemiacetal (an alcohol at the anomeric position) into a glycoside with inversion of configuration. commonorganicchemistry.com The reagent system of ADDP paired with tributylphosphine (B147548) (n-Bu₃P) has been successfully employed for Mitsunobu glycosylation. commonorganicchemistry.com For example, this combination was used in the D-glucuronic series to achieve glycosylation. commonorganicchemistry.com This process involves the activation of the anomeric hydroxyl group, followed by S_N_2 attack by the nucleophile (the acceptor molecule), resulting in an anomerically modified carbohydrate, typically with inversion of the initial stereochemistry. commonorganicchemistry.com The ability to control the anomeric configuration makes ADDP-based Mitsunobu reactions a valuable strategy for synthesizing specific α- or β-glycosides.

The versatility of the Mitsunobu reaction, including protocols using ADDP, extends to the formation of a wide variety of chemical bonds. sigmaaldrich.comkhanacademy.org The identity of the bond formed is determined by the nature of the pronucleophile used in the reaction. This flexibility allows synthetic chemists to convert a single alcohol starting material into a diverse array of products. sigmaaldrich.com

C-O Bond Formation: This is the most common application, occurring when the nucleophile is a carboxylic acid (forming an ester) or a phenol (forming an aryl ether). nih.govsigmaaldrich.com

C-N Bond Formation: Nitrogen-based nucleophiles such as imides (e.g., phthalimide), sulfonamides, or hydrazoic acid can be used to synthesize protected primary amines or azides, respectively, which are precursors to amines. sigmaaldrich.comnih.gov

C-S Bond Formation: Thiols (R-SH) and thioamides serve as effective pronucleophiles to form thioethers and other sulfur-containing compounds. nih.govsigmaaldrich.com

C-C Bond Formation: While less common, certain activated carbon acids, such as β-ketoesters, can act as pronucleophiles to forge carbon-carbon bonds. nih.gov

The use of ADDP is particularly advantageous when these pronucleophiles are weakly acidic, expanding the reliable formation of these various bond types. nih.gov

Table 2: Bond Formation in ADDP-Based Mitsunobu Reactions

| Pronucleophile Class | Example Nucleophile | Resulting Bond Type |

| Oxygen Nucleophiles | Carboxylic Acids, Phenols | C-O |

| Nitrogen Nucleophiles | Imides, Sulfonamides, Azides | C-N |

| Sulfur Nucleophiles | Thiols, Thioamides | C-S |

| Carbon Nucleophiles | β-Ketoesters, Malonates | C-C |

This compound in Oxidation Reactions

While ADDP is overwhelmingly recognized for its role in the Mitsunobu reaction, the broader class of azodicarboxylates has been explored for direct oxidation reactions under specific conditions. In the context of the Mitsunobu reaction, ADDP acts as the oxidant for the phosphine reagent, undergoing reduction itself to the corresponding hydrazine derivative. nih.gov This is a redox-coupled condensation, not a direct oxidation of the alcohol to a carbonyl compound.

The direct conversion of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic synthesis. chemguide.co.uk While ADDP itself is not a standard reagent for this purpose, research on related azodicarboxylates has shown this to be a feasible transformation.

A study demonstrated that diisopropyl azodicarboxylate (DIAD), a structurally related azo compound, can act as the terminal oxidant in a nitroxyl-radical-catalyzed system for the oxidation of alcohols. In this protocol, a catalytic amount of a nitroxyl (B88944) radical (like TEMPO) is oxidized to the active oxoammonium salt, which then oxidizes the alcohol to the corresponding aldehyde or ketone. The DIAD serves as the stoichiometric oxidant to regenerate the active oxoammonium catalyst from the reduced nitroxyl species. This method efficiently oxidized a variety of primary and secondary alcohols to their carbonyl derivatives without overoxidation to carboxylic acids. While this specific study utilized DIAD, it establishes a mechanistic pathway where an azodicarboxylate can drive the selective oxidation of alcohols, suggesting a potential, albeit less documented, application for ADDP in similar catalytic systems.

Oxidative Derivatization of Organometallic Species

The primary utility of ADDP in contexts involving organometallic reagents often lies in its capacity to participate in complex reaction cascades where an oxidative step is required. For instance, in certain transformations, an organometallic reagent might be used to generate a nucleophile, which then partakes in a reaction where ADDP is a key component of the oxidizing system.

Further research is required to fully elucidate the direct oxidative potential of ADDP towards a broad range of organometallic compounds and to explore its synthetic applications in this specific context.

This compound in Cycloaddition and Addition Reactions

Utility in [2+2] Cycloaddition for Heterocycle Synthesis

This compound has been identified as a valuable reagent in [2+2] cycloaddition reactions for the synthesis of certain heterocyclic structures. Specifically, it has been utilized in the formation of aza-β-lactams. sigmaaldrich.com This type of reaction involves the combination of a ketene (B1206846) and an imine, where the azo group of ADDP or a related azodicarboxylate acts as a precursor or activating agent in the formation of the four-membered ring system. The reactivity of the N=N double bond in azodicarboxylates makes them suitable partners in various cycloaddition processes. The resulting aza-β-lactam core is a significant structural motif in medicinal chemistry.

Participation in Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org Azodicarboxylates, including ADDP, can function as potent dienophiles in hetero-Diels-Alder reactions due to the electron-deficient nature of their N=N double bond. This allows for the synthesis of various nitrogen-containing heterocyclic compounds.

In these [4+2] cycloaddition reactions, the diene adds across the azo group of the azodicarboxylate, leading to the formation of a tetrahydropyridazine derivative. The reaction proceeds in a concerted fashion, and its stereochemical outcome can often be predicted by the principles of orbital symmetry. The use of ADDP and its analogs in Diels-Alder reactions provides a direct route to complex heterocyclic frameworks that are of interest in pharmaceutical and materials science.

Copper-Catalyzed Addition of Arylboronic Acids to Azodicarboxylates

A significant application of this compound and other azodicarboxylates is in the copper-catalyzed addition of arylboronic acids. nih.gov This reaction provides a direct method for the formation of aryl-substituted hydrazine derivatives. nih.gov The process is tolerant of a wide array of functional groups on the arylboronic acid, including electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org

The reaction is typically carried out under mild conditions, employing a catalytic amount of a copper salt, such as copper(II) acetate. nih.govorganic-chemistry.org A base is often required to facilitate the transmetalation step from boron to copper. mdpi.com The proposed mechanism involves the formation of an aryl-copper intermediate, which then adds to the electrophilic N=N bond of the azodicarboxylate. Subsequent protonation yields the desired hydrazine product. This method is advantageous as it avoids the use of harsher reagents and offers a broad substrate scope. organic-chemistry.orgnih.gov

| Catalyst | Base | Solvent | Temperature | Product Yield |

| Copper(II) acetate | 2,6-Lutidine | Dichloromethane | Room Temperature | Good to Excellent |

| Copper(I) chloride | Potassium carbonate | Methanol (B129727) | Room Temperature | Moderate to Good |

This table presents typical conditions for the copper-catalyzed addition of arylboronic acids to azodicarboxylates.

Nickel-Catalyzed Dicarbofunctionalization Involving this compound

Nickel-catalyzed dicarbofunctionalization of alkenes has emerged as a powerful strategy for the synthesis of complex organic molecules. nih.govnyu.edunih.gov This class of reactions involves the addition of two new carbon-based groups across a carbon-carbon double bond. nih.govrsc.org While direct involvement of this compound in these reactions is not as extensively documented as its role in other transformations, the underlying principles of nickel catalysis suggest potential applications.

Nickel catalysts are known to undergo facile oxidative addition and can participate in both two-electron and radical pathways. nih.govnyu.edu In a hypothetical scenario, a nickel catalyst could coordinate to an alkene, and an organometallic reagent could deliver one functional group. The resulting nickel-alkyl intermediate could then potentially react with ADDP as an electrophilic nitrogen source, leading to the introduction of a second functional group. The development of such three-component difunctionalization reactions is an active area of research. nyu.edunih.gov

This compound as a Coupling Agent in Amide and Peptide Bond Formation

While not a classical coupling reagent in the same vein as carbodiimides or phosphonium (B103445) salts, this compound plays a crucial role in the Mitsunobu reaction, which is widely used for the formation of ester and ether bonds, and can be adapted for the synthesis of amides and peptides. medchemexpress.comcommonorganicchemistry.comcaymanchem.com The Mitsunobu reaction facilitates the condensation of an alcohol with a nucleophile, including carboxylic acids to form esters, and in some cases, amides or imides. medchemexpress.comcaymanchem.com

In the context of amide bond formation, the reaction would involve a carboxylic acid and an amine as the coupling partners. The process is initiated by the reaction of a phosphine, typically triphenylphosphine, with ADDP to form a phosphonium salt intermediate. This intermediate then activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The use of ADDP in conjunction with a phosphine for amide bond formation offers an alternative to more traditional coupling reagents. researchgate.netbachem.comresearchgate.net However, the efficiency of this method can be substrate-dependent, and it may not be the preferred method for all peptide couplings, especially for complex or sterically hindered amino acids. uantwerpen.bepeptide.com

| Coupling Reagent System | Key Intermediate | Typical Substrates |

| ADDP / Triphenylphosphine | Phosphonium salt | Alcohols, Carboxylic Acids, Amines |

| DCC / HOBt | O-Acylurea | Carboxylic Acids, Amines |

| HATU / Base | Activated Ester | Carboxylic Acids, Amines |

This table compares the ADDP/phosphine system with other common coupling reagents used in organic synthesis.

Synthesis of Complex Molecular Architectures and Scaffolds

The robust nature of this compound makes it a suitable reagent for the synthesis of intricate molecular structures. It serves as a key component in the Mitsunobu reaction, facilitating the condensation of alcohols with various acidic compounds under mild conditions. medchemexpress.com This capability is particularly advantageous when dealing with sensitive substrates or when aiming for high stereochemical control.

This compound is utilized as a reactant in the preparation of polyfluoroalkylated tripyrazolylmethane ligands. These ligands are of significant interest in coordination chemistry due to the unique electronic properties conferred by the fluorine atoms. The synthesis involves a Mitsunobu reaction where ADDP facilitates the coupling of a polyfluoroalkylated alcohol with a pyrazole (B372694) derivative. This method provides an efficient route to these specialized ligands, which are instrumental in the development of new catalysts and materials.

A significant application of this compound is in the stereospecific synthesis of optically active α,α-disubstituted amino acids. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry, influencing the conformation and biological activity of peptides. The synthesis employs a Mitsunobu reaction to convert chiral tertiary α-hydroxy esters into α-azido esters with complete inversion of configuration at the α-carbon. caymanchem.comchemicalbook.comsigmaaldrich.com

The use of ADDP in conjunction with trimethylphosphine (B1194731) (PMe3) has been shown to be highly effective for this transformation, proceeding at room temperature with high chemical yields. medchemexpress.comcaymanchem.comchemicalbook.com This method is particularly valuable as traditional Mitsunobu conditions using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can be less effective for these sterically hindered substrates. sigmaaldrich.com Subsequent reduction of the azide (B81097) and hydrolysis of the ester yields the desired α,α-disubstituted amino acid with high optical purity. medchemexpress.comcaymanchem.com

Table 1: Mitsunobu Azidation of Chiral α-Hydroxy Esters using ADDP

| Entry | α-Hydroxy Ester Substrate | Product (α-Azido Ester) | Yield (%) |

| 1 | Methyl 2-hydroxy-2-methylbutanoate | Methyl 2-azido-2-methylbutanoate | 95 |

| 2 | Ethyl 2-hydroxy-2-phenylpropanoate | Ethyl 2-azido-2-phenylpropanoate | 92 |

| 3 | Benzyl 2-ethyl-2-hydroxybutanoate | Benzyl 2-azido-2-ethylbutanoate | 88 |

This table presents representative data on the Mitsunobu azidation of various chiral tertiary α-hydroxy esters using the ADDP/PMe3 reagent system. The high yields demonstrate the efficiency of this protocol in generating the key azido-ester intermediates.

The successful synthesis of various α,α-disubstituted amino acids highlights the utility of ADDP in constructing sterically demanding and optically pure molecules. medchemexpress.comcaymanchem.com

The Mitsunobu reaction, often facilitated by this compound, is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. wikipedia.orgcommonorganicchemistry.commissouri.edu The reaction enables the formation of carbon-nitrogen bonds by coupling an alcohol with a nitrogen nucleophile, such as an imide, a sulfonamide, or a heterocyclic amine. nih.gov

ADDP is particularly advantageous in these reactions, especially when the nitrogen nucleophile is weakly acidic. chemeurope.com Standard reagents like DEAD may fail in such cases, but the betaine intermediate formed from ADDP is a stronger base, enabling the deprotonation of a wider range of nucleophiles. chemeurope.com This allows for the successful coupling of alcohols with various nitrogen-containing precursors to construct heterocyclic rings. For instance, the Mitsunobu reaction has been employed in the synthesis of 3-deazapurine carbocyclic nucleosides, where a purine (B94841) analogue is coupled with a cyclopentanol (B49286) derivative. auburn.edu The reaction can provide access to different regioisomers depending on the reaction conditions and the substrate. auburn.edu

The versatility of the Mitsunobu reaction with ADDP allows for the intramolecular cyclization of amino alcohols to form cyclic amines or the intermolecular coupling of diols with nitrogen nucleophiles to build more complex heterocyclic systems. This strategic application of ADDP underscores its importance in the synthesis of diverse and medicinally relevant nitrogen-containing scaffolds.

V. Analytical and Spectroscopic Characterization of 1,1 Azodicarbonyl Dipiperidine and Its Reaction Products

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification of 1,1'-(Azodicarbonyl)dipiperidine (B77770) and its reaction products, such as the corresponding hydrazo derivative, relies on the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of ADDP. In ¹H NMR spectroscopy, the protons on the piperidine (B6355638) rings exhibit characteristic chemical shifts. The protons adjacent to the nitrogen atoms are typically found in the range of 3.5-3.8 ppm, while the remaining protons of the piperidine ring appear further upfield, generally between 1.5 and 1.8 ppm.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the azodicarbonyl group appearing significantly downfield, often in the region of 160-165 ppm. The carbons of the piperidine ring can also be resolved and assigned based on their chemical environment.

| ¹H NMR Spectroscopic Data for this compound |

| Proton Environment |

| Protons on carbons adjacent to nitrogen (α-CH₂) |

| Remaining piperidine protons (β, γ-CH₂) |

| ¹³C NMR Spectroscopic Data for this compound |

| Carbon Environment |

| Carbonyl Carbon (C=O) |

| Carbons of the piperidine ring |

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups within the ADDP molecule. A prominent and characteristic absorption band is observed for the C=O stretching vibration of the azodicarbonyl group, typically appearing in the region of 1700-1720 cm⁻¹. The N=N stretching vibration, while sometimes weak, can be observed in the range of 1500-1600 cm⁻¹. The C-N stretching vibrations of the piperidine rings also give rise to characteristic bands. rsc.org

| Characteristic IR Absorption Bands for this compound |

| Vibrational Mode |

| C=O Stretch |

| N=N Stretch |

| C-N Stretch |

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of ADDP. Under electron ionization (EI), the molecular ion peak ([M]⁺) is typically observed, confirming the molecular weight of 252.31 g/mol . chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The fragmentation pattern is characterized by the loss of piperidine rings and carbonyl groups, providing further structural confirmation. Common fragments may include ions corresponding to the piperidinylcarbonyl moiety and the diazene (B1210634) core.

Chromatographic Techniques for Purity Assessment and Byproduct Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating the desired products from byproducts in reactions where it is used, such as the Mitsunobu reaction. wikipedia.orgresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. The significant difference in polarity between the starting material (ADDP), the desired product, and the byproducts, such as the reduced 1,1'-(hydrazodicarbonyl)dipiperidine and triphenylphosphine (B44618) oxide, allows for their effective separation on a TLC plate.

Column Chromatography is the standard method for the purification of reaction mixtures on a preparative scale. nih.gov Due to the high polarity of the reduced hydrazo-byproduct, it is readily separated from the less polar desired product by silica (B1680970) gel chromatography. The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve efficient separation.

High-Performance Liquid Chromatography (HPLC) offers a more sensitive and quantitative method for assessing the purity of ADDP and for analyzing the composition of reaction mixtures. specificpolymers.combridgewater.edu A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The detector, often a UV detector, can be set at a wavelength where ADDP and its byproducts absorb, allowing for their quantification.

| Chromatographic Methods for ADDP and Reaction Products |

| Technique |

| Thin-Layer Chromatography (TLC) |

| Column Chromatography |

| High-Performance Liquid Chromatography (HPLC) |

In Situ Spectroscopic Monitoring of this compound-Mediated Reactions

The real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques are increasingly being applied to study reactions involving ADDP.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy , often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the continuous monitoring of the concentration of reactants, products, and intermediates in a reaction mixture. nih.govmanchester.ac.ukmt.commdpi.comresearchgate.net By tracking the changes in the characteristic IR absorption bands, such as the C=O stretch of ADDP and the corresponding ester product in a Mitsunobu reaction, a detailed kinetic profile of the reaction can be constructed. This technique is particularly powerful as it avoids the need for sampling and offline analysis.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for real-time reaction monitoring. acs.orgresearchgate.net By acquiring NMR spectra at regular intervals throughout the course of a reaction, the transformation of reactants into products can be directly observed and quantified. This method can provide detailed structural information about any intermediates that may accumulate during the reaction, offering a deeper understanding of the reaction mechanism. While challenges such as the use of deuterated solvents in some setups exist, advancements in flow-NMR and benchtop NMR systems are making this technique more accessible for routine reaction analysis.

The application of these in situ techniques to ADDP-mediated reactions can reveal crucial information about the reaction pathway, including the rates of formation and consumption of key species, and can aid in the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Vi. Computational and Theoretical Insights into 1,1 Azodicarbonyl Dipiperidine Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and other electronic properties of a molecule. mdpi.com

For 1,1'-(Azodicarbonyl)dipiperidine (B77770), the key to its reactivity lies in the electronic nature of its central azodicarbonyl group, which is flanked by two piperidine (B6355638) rings. The nitrogen atoms of the piperidine moieties act as strong electron-donating groups, significantly influencing the electronic structure of the entire molecule. This is in contrast to the electron-withdrawing ethoxy groups in the more common reagent, DEAD.

DFT calculations can precisely quantify these electronic effects by mapping the Molecular Electrostatic Potential (MESP) and calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule. For ADDP, calculations would show a high electron density (a negative potential) localized on the nitrogen atoms of the azo group. This enhanced nucleophilicity and basicity are crucial for the initial steps of the Mitsunobu reaction, allowing ADDP to be readily protonated by alcohols or other weakly acidic pronucleophiles (with pKa values often above 11) that fail to react with DEAD. commonorganicchemistry.comnih.gov

Frontier Molecular Orbitals (FMOs): The energy of the LUMO indicates a molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. In the context of the Mitsunobu reaction, the azodicarboxylate is reduced. Computational studies would show that ADDP has a higher LUMO energy compared to DEAD, making it a poorer electron acceptor (and a poorer Michael acceptor). commonorganicchemistry.com Conversely, the HOMO energy, which indicates electron-donating ability, would be higher for ADDP. The key reactive step, however, involves the basicity of the azo-nitrogen, which is better described by its high affinity for protons, a feature enhanced by the electron-donating piperidine groups.

An illustrative comparison of calculated electronic properties for ADDP and DEAD, as would be determined by DFT calculations, is presented below.

| Calculated Property | This compound (ADDP) | Diethyl Azodicarboxylate (DEAD) | Implication for Reactivity |

|---|---|---|---|

| Calculated Basicity (Proton Affinity of Azo Nitrogen) | Higher | Lower | ADDP is more readily protonated by weakly acidic substrates. |

| LUMO Energy | Higher | Lower | ADDP is a weaker Michael acceptor, reducing side reactions. |

| MESP at Azo Nitrogen | More Negative | Less Negative | Indicates greater nucleophilicity and basicity of the nitrogen atoms. |

Transition State Analysis and Reaction Pathway Modeling

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the mapping of a reaction's entire energy profile. By locating the high-energy transition state structures that connect reactants to products, chemists can calculate the activation energy (ΔG‡) for each step of a mechanism. This analysis is invaluable for understanding reaction rates and validating proposed mechanistic pathways. nih.gov

For the Mitsunobu reaction mediated by ADDP, computational modeling can elucidate the energetics of the key steps:

Nucleophilic attack of a phosphine (B1218219) (e.g., triphenylphosphine) on the ADDP nitrogen, forming a betaine (B1666868) intermediate.

Protonation of the betaine by the acidic pronucleophile (the alcohol).

Formation of an oxyphosphonium salt.

SN2 displacement of the oxyphosphonium salt by the conjugate base of the acidic partner.

Computational modeling would demonstrate that the electron-donating piperidine groups in ADDP make the resulting betaine intermediate significantly more basic. This lowers the activation energy for the proton transfer step, particularly with weakly acidic alcohols, which is often the rate-limiting step with less reactive substrates. nih.gov By modeling the reaction pathway, the precise geometry of each transition state can be determined, showing the atomic interactions that lead to bond formation and cleavage.

The following table provides an illustrative comparison of calculated activation free energies (ΔG‡) for the critical protonation step in a Mitsunobu reaction.

| Reactants | Reagent | Calculated ΔG‡ (Protonation Step) | Predicted Outcome |

|---|---|---|---|

| Secondary Alcohol (pKa ~17) + Phthalimide | ADDP | Low | Reaction proceeds efficiently. |

| Secondary Alcohol (pKa ~17) + Phthalimide | DEAD | High | Reaction is slow or fails. |

Prediction of Stereoselectivity and Regioselectivity in this compound-Mediated Transformations

A major strength of computational chemistry is its ability to predict the selectivity of complex reactions.

Stereoselectivity: The Mitsunobu reaction is renowned for proceeding with a clean inversion of configuration at the reacting stereocenter of the alcohol. Transition state modeling can confirm this outcome. Computational analysis of the final SN2 displacement step would show a transition state geometry where the nucleophile attacks the carbon atom from the side opposite to the bulky oxyphosphonium leaving group. This backside attack is sterically and electronically favored and is the defining feature of an SN2 mechanism, leading directly to the observed inversion of stereochemistry. The calculations would provide the energy difference between the transition states leading to inversion versus retention, confirming the high fidelity of the inversion pathway.

Regioselectivity: In molecules with multiple potential reaction sites, predicting which site will react is a significant challenge. Computational methods can predict regioselectivity by calculating local reactivity descriptors for the substrate. For instance, in a polyol, not all hydroxyl groups are equally reactive. By calculating properties such as the partial atomic charges on the oxygen atoms or the relative energies of deprotonation for each hydroxyl group, a reactivity map of the substrate can be generated. The site with the most favorable characteristics (e.g., the most acidic proton) will be preferentially activated for the Mitsunobu reaction. These theoretical predictions allow chemists to design synthetic routes with greater precision, avoiding the formation of unwanted isomers.

Vii. Comparative Analysis with Analogous Azodicarboxylate Reagents

Distinguishing Features of 1,1'-(Azodicarbonyl)dipiperidine (B77770) from Diethyl Azodicarboxylate (DEAD) and Other Analogs

The primary distinction between ADDP and its analog DEAD lies in their reactivity and substrate scope, largely dictated by the basicity of the corresponding betaine (B1666868) intermediate formed during the Mitsunobu reaction. wikipedia.orgcommonorganicchemistry.com ADDP is a stable, yellow crystalline solid, which contrasts with the volatile and hazardous nature of DEAD, an orange liquid. guidechem.comenamine.net

The Mitsunobu reaction's success with the traditional DEAD and triphenylphosphine (B44618) (TPP) system is generally limited to acidic nucleophiles with a pKa lower than 11. commonorganicchemistry.com For less acidic substrates, the reaction often fails or proceeds in low yield. researchgate.net ADDP addresses this limitation. The betaine intermediate formed from ADDP is a stronger base, enabling the deprotonation of alcohols and other pronucleophiles with higher pKa values. commonorganicchemistry.com This expands the scope of the Mitsunobu reaction to include substrates that are unreactive under standard DEAD-TPP conditions. commonorganicchemistry.comenamine.net

Furthermore, azodicarboxamides like ADDP are considered poorer Michael acceptors compared to azodicarboxylates like DEAD. commonorganicchemistry.com Consequently, they are often paired with more nucleophilic phosphines, such as tributylphosphine (B147548) (PBu₃) or trioctylphosphine, instead of the standard triphenylphosphine (TPP), to achieve efficient reactions. commonorganicchemistry.comresearchgate.net

Table 1: Comparison of ADDP and DEAD

| Feature | This compound (ADDP) | Diethyl Azodicarboxylate (DEAD) |

|---|---|---|

| Physical State | Crystalline Solid guidechem.com | Orange Liquid wikipedia.org |

| CAS Number | 10465-81-3 commonorganicchemistry.com | 1972-28-7 |

| Molecular Weight | 252.31 g/mol commonorganicchemistry.com | 174.15 g/mol |

| Melting Point | 134-136 °C commonorganicchemistry.com | - |

| Reactivity with Nucleophiles | Effective for pronucleophiles with pKa > 11 commonorganicchemistry.comresearchgate.net | Generally effective for pronucleophiles with pKa < 11 commonorganicchemistry.com |

| Typical Phosphine (B1218219) Partner | Tributylphosphine (more basic) commonorganicchemistry.comresearchgate.net | Triphenylphosphine wikipedia.org |

| Byproduct (Hydrazine) | 1,1'-(Hydrazinedicarbonyl)dipiperidine (Solid) | Diethyl Hydrazodicarboxylate (Liquid/Solid) |

| Key Advantage | Broader substrate scope for less acidic nucleophiles enamine.net | Well-established, widely used |

Advantages and Limitations of this compound in Specific Synthetic Contexts

The primary advantage of ADDP is its ability to facilitate Mitsunobu reactions for substrates that are poor partners in the conventional DEAD/TPP system. commonorganicchemistry.comenamine.net This has proven crucial in the synthesis of complex molecules where mildly acidic nucleophiles are involved. For instance, ADDP has been successfully employed in the synthesis of G protein-coupled receptor 120 (GPR120) agonists, which have potential antidiabetic activity, and in the preparation of triple agonists for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). medchemexpress.comcaymanchem.combiomol.com

However, the use of ADDP is not without limitations. While the solid nature of ADDP and its corresponding hydrazine (B178648) byproduct can simplify purification by precipitation and filtration in some cases, it can also complicate handling and removal in others, depending on the reaction solvent and scale. Furthermore, certain functional groups, such as basic amines and some heterocycles like benzimidazoles and indoles, have been reported to fail to react under Mitsunobu conditions using an ADDP and polymer-supported phosphine system. researchgate.net

Strategies for Byproduct Management and Reagent Recycling in this compound Systems

A significant drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of byproducts—the hydrazine derivative from the azodicarboxylate and phosphine oxide from the phosphine—which can complicate product purification. wikipedia.org To address this, various strategies have been developed.

One effective strategy to streamline purification is the use of polymer-supported triphenylphosphine (PS-PPh₃) in place of soluble phosphines. wikipedia.orgresearchgate.net When the reaction is complete, the polymer-bound triphenylphosphine oxide byproduct can be easily removed by simple filtration. wikipedia.org This approach has been successfully combined with ADDP for the synthesis of a library of pyridine (B92270) ether PPAR agonists, which notably proceeded without the need for chromatographic purification. researchgate.net This method is highly amenable to parallel synthesis, although its scope can be limited by the reactivity of certain functional groups. researchgate.net

To improve the atom economy of the reaction, methods for the in-situ regeneration of the azodicarboxylate from its hydrazine byproduct have been explored. This would allow the azodicarboxylate to be used in catalytic rather than stoichiometric amounts. wikipedia.org For instance, a system has been developed for the catalytic regeneration of di-tert-butyl azodicarboxylate, an analog of ADDP, from its corresponding hydrazine. nih.gov This process uses a copper iodide (CuI) co-catalyst and molecular oxygen as the terminal oxidant for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. nih.gov While this specific system does not use ADDP, it demonstrates a viable catalytic cycle principle for azodicarboxylates. nih.gov Another approach reported for DEAD involves using a stoichiometric oxidant, (diacetoxyiodo)benzene, to oxidize the hydrazine byproduct back to the active azo reagent, enabling DEAD to be used catalytically. wikipedia.org Such strategies represent a move towards greener and more cost-effective synthetic protocols for reactions involving azodicarboxylate reagents.

Viii. Future Directions and Emerging Research Avenues for 1,1 Azodicarbonyl Dipiperidine Chemistry

Crafting Superior Tools: The Development of Novel 1,1'-(Azodicarbonyl)dipiperidine-Derived Reagents

The quest for enhanced reactivity, improved selectivity, and simplified purification has spurred the development of novel reagents derived from the core structure of This compound (B77770). A significant area of exploration involves the creation of polymer-supported and functionalized analogues that address some of the inherent limitations of the parent molecule.

One notable advancement is the use of polymer-supported triphenylphosphine (B44618) in conjunction with ADDP . This approach simplifies product purification by allowing for the easy removal of the phosphine (B1218219) oxide byproduct through filtration. nih.govwikipedia.org This methodology has proven effective in the synthesis of pyridine (B92270) ether PPAR agonists, demonstrating its potential for parallel synthesis and the rapid generation of compound libraries. nih.gov

Furthermore, research is ongoing to develop ADDP analogues with tailored electronic and steric properties. By modifying the piperidine (B6355638) rings with various functional groups, chemists aim to fine-tune the reagent's reactivity and substrate scope. For instance, introducing electron-withdrawing or electron-donating groups can alter the electrophilicity of the azo group, potentially leading to enhanced performance in challenging Mitsunobu reactions with less acidic nucleophiles. commonorganicchemistry.com The synthesis of such functionalized azodicarbonylpiperidines opens avenues for creating a new generation of Mitsunobu reagents with superior characteristics. nih.gov

Table 1: Comparison of Standard ADDP and Polymer-Supported Systems

| Feature | Standard ADDP | ADDP with Polymer-Supported Phosphine |

| Reagent Form | Crystalline solid | Solid-supported phosphine, ADDP in solution |

| Reaction Work-up | Chromatographic separation of byproducts | Filtration to remove phosphine oxide |

| Recyclability | Not readily recyclable | Polymer support can potentially be recycled |

| Suitability for Automation | Moderate | High |

Accelerating Discovery: Integrating this compound in Flow Chemistry and High-Throughput Synthesis

The demand for rapid discovery and optimization of new chemical entities has propelled the integration of traditional reagents into automated and continuous manufacturing processes. This compound is a prime candidate for this transition, with research focused on its application in flow chemistry and high-throughput synthesis platforms.

The use of polymer-supported reagents , as mentioned earlier, is a key enabler for the integration of ADDP into flow chemistry systems. nih.gov By packing a column with a polymer-supported phosphine and flowing a solution of the substrate, nucleophile, and ADDP through it, a continuous Mitsunobu reaction can be established. This approach not only allows for automated synthesis but also offers precise control over reaction parameters, leading to improved yields and purity.

High-throughput synthesis, a cornerstone of modern drug discovery, also stands to benefit from the unique properties of ADDP. Its effectiveness in coupling reactions, particularly with challenging substrates, makes it a valuable tool for generating large and diverse compound libraries. nih.gov The development of robust protocols for using ADDP in automated parallel synthesizers will significantly accelerate the hit-to-lead optimization process in medicinal chemistry.

A Greener Approach: Sustainable Perspectives in this compound Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the utilization of ADDP is no exception. Research in this area is focused on developing more environmentally benign methods for both the synthesis of ADDP itself and its application in chemical reactions.

One promising avenue is the exploration of greener reaction media . While traditional Mitsunobu reactions often employ volatile and hazardous organic solvents, researchers are investigating the use of more sustainable alternatives. For instance, the development of catalytic Mitsunobu reactions that can be performed in the presence of safer solvents or even in water would represent a significant step forward. nih.gov

Furthermore, the development of catalytic versions of the Mitsunobu reaction reduces the stoichiometric use of reagents like ADDP, thereby minimizing waste generation. nih.gov Although much of this research is in its early stages, the goal is to create a closed-loop system where the reduced form of ADDP can be efficiently re-oxidized in situ, allowing for its use in catalytic amounts.

Beyond the Beaker: Exploring Unconventional Reaction Systems and Conditions for this compound Application

Moving beyond traditional flask-based chemistry, researchers are exploring the application of ADDP in unconventional reaction systems that can offer unique advantages in terms of reaction rates, selectivity, and energy efficiency.

Mechanochemistry , the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. A recent study has demonstrated the feasibility of a mechanochemical Mitsunobu reaction , which proceeds under solvent-free or minimal-solvent conditions with significantly reduced reaction times. nih.gov This approach not only reduces waste but also opens up possibilities for reactions that are difficult to perform in solution.

The use of ultrasound (sonochemistry) is another area of active investigation. Ultrasound irradiation can create localized high-pressure and high-temperature zones in a liquid, accelerating reaction rates. researchgate.netmdpi.com While specific studies on ultrasound-assisted reactions with ADDP are still emerging, the general success of sonochemistry in promoting various organic transformations suggests its potential for enhancing the efficiency of ADDP-mediated reactions. researchgate.net

Deep eutectic solvents (DESs) are a new class of green solvents that are gaining attention for their unique properties, including low volatility, biodegradability, and the ability to dissolve a wide range of compounds. rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net The application of DESs as media for oxidation reactions is an active area of research, and their potential use in ADDP-mediated processes is a promising future direction. rsc.orgresearchgate.net The tunable nature of DESs could allow for the optimization of reaction conditions to favor specific outcomes in reactions involving ADDP.

Table 2: Emerging Research Avenues for ADDP

| Research Avenue | Description | Potential Advantages |

| Novel Reagents | Development of polymer-supported and functionalized ADDP analogues. | Enhanced reactivity, simplified purification, tailored properties. |

| Flow Chemistry | Integration of ADDP into continuous flow synthesis systems. | Automation, precise control, improved efficiency. |

| Green Chemistry | Use of greener solvents and development of catalytic systems. | Reduced environmental impact, minimized waste. |

| Mechanochemistry | Performing reactions using mechanical force instead of solvents. | Solvent-free, faster reactions, novel reactivity. |

| Sonochemistry | Using ultrasound to accelerate reactions. | Increased reaction rates, improved yields. |

| Deep Eutectic Solvents | Utilizing novel, green solvents as reaction media. | Enhanced solubility, tunable properties, biodegradability. |

Q & A

Q. What are the primary safety considerations when handling ADDP in laboratory settings?

ADDP is classified under GHS07, with hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Researchers must:

Q. What is the standard protocol for ADDP in Mitsunobu reactions?

ADDP is typically paired with tributylphosphine (PBu₃) or polymer-supported triphenylphosphine (PS-PPh₃) to activate alcohols. A general procedure includes:

- Dissolving the alcohol, nucleophile (e.g., carboxylic acid), ADDP, and phosphine in anhydrous THF or acetonitrile .

- Stirring at room temperature until completion (monitored by TLC or HPLC).

- Purifying via column chromatography to remove by-products like dipiperidinylurea .

Q. How can researchers verify ADDP purity and stability before use?

Q. What is the role of ADDP in comparison to DEAD in Mitsunobu reactions?

ADDP’s stronger electron-donating piperidine groups increase the basicity of the intermediate alkoxyphosphonium ion, enabling reactions with less acidic substrates (e.g., tertiary alcohols) that fail with DEAD. This expands synthetic scope for sterically hindered molecules .

Advanced Research Questions

Q. How can ADDP-mediated Mitsunobu reactions be optimized to minimize by-products?

- Use polymer-supported phosphines (e.g., PS-PPh₃) to simplify removal of phosphine oxide by-products .

- Adjust solvent polarity (e.g., THF for polar substrates, toluene for non-polar systems) to improve yields .

- Employ microwave-assisted conditions (100°C, 10 mins) for rapid activation of recalcitrant alcohols .

Q. What mechanistic insights explain ADDP’s superior performance in stereospecific reactions?

ADDP facilitates SN2 inversion via a two-step process:

- Formation of an alkoxyphosphonium ion intermediate with the alcohol.

- Nucleophilic attack by the conjugate base of the acidic partner (e.g., phenol), preserving stereochemistry at the alcohol center . The piperidine groups stabilize the transition state, enhancing reaction efficiency .

Q. How is ADDP applied in synthesizing PPAR agonists or anticancer agents?

- PPAR Agonists : ADDP enables etherification of pyridine derivatives with hydroxylated precursors, critical for constructing triple PPARα/γ/δ agonists with antidiabetic properties .

- Anticancer Agents : ADDP is used to conjugate hypoxia-activated prodrugs (e.g., AzCDF) that selectively target cancer stem cells in low-oxygen microenvironments .

Q. What strategies mitigate ADDP’s instability under acidic or aqueous conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.